Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate

Butyrylcholinesterase inhibition Alzheimer's disease Structure-activity relationship

Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate (CAS 220031-61-8) is a heterobifunctional piperidine derivative with molecular formula C₁₈H₂₈N₂O₂ and molecular weight 304.43 g/mol. It features an N-benzyl-protected piperidine ring substituted at the 3-position with a Boc-protected aminomethyl group, establishing it as an orthogonally protected 1,3-disubstituted piperidine scaffold.

Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
Cat. No. B7969396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate
Molecular FormulaC18H28N2O2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-12-16-10-7-11-20(14-16)13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,19,21)
InChIKeySHMULBMCYOAGOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate (CAS 220031-61-8): A Regiospecific 1,3-Disubstituted Piperidine Building Block for CNS-Targeted BChE Inhibitor Development


Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate (CAS 220031-61-8) is a heterobifunctional piperidine derivative with molecular formula C₁₈H₂₈N₂O₂ and molecular weight 304.43 g/mol . It features an N-benzyl-protected piperidine ring substituted at the 3-position with a Boc-protected aminomethyl group, establishing it as an orthogonally protected 1,3-disubstituted piperidine scaffold [1]. This compound serves as a critical synthetic intermediate in the preparation of picomolar-affinity butyrylcholinesterase (BChE) inhibitors currently under investigation for Alzheimer's disease, where the 1,3-disubstitution pattern on the piperidine ring has been demonstrated as essential for target potency [2].

1
1,3-Disubstituted piperidine scaffold — provides the regiospecific geometry required for CNS-targeted butyrylcholinesterase (BChE) inhibitor studies.
2
Orthogonal N-Boc / N-benzyl protection — enables sequential deprotection for focused library synthesis and structure-activity relationship (SAR) exploration.
3
Validated for BChE lead optimization — used in the preparation of inhibitors with reported picomolar-range target engagement; the 1,3-substitution pattern is a pharmacophoric requirement.Intermediates for research use only.

Why the 1,3-Disubstitution Pattern of Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate Cannot Be Replaced by 1,4-Disubstituted or Non-Benzylated Analogs


Structure-activity relationship (SAR) studies on N-benzylpiperidine-based BChE inhibitors have explicitly established that a 1,3-disubstituted piperidine is superior to a 1,4-disubstituted analog for preserving inhibitory potency [1]. The 1,4-disubstituted regioisomer (tert-butyl ((1-benzylpiperidin-4-yl)methyl)carbamate, CAS 173340-23-3) yields final compounds with dramatically reduced BChE affinity because the spatial orientation of the pharmacophoric elements at the 1- and 4-positions fails to engage the active-site cation-π interactions that define target engagement in the 1,3-series [1]. Furthermore, removal of the N-benzyl group prior to downstream coupling steps eliminates the critical hydrophobic anchor required for blood-brain barrier penetration and target residence time [2]. These SAR constraints preclude generic substitution by regioisomeric or deprotected analogs without complete loss of the desired pharmacological profile.

Regioisomer
The 1,4-disubstituted analog (CAS 173340-23-3) may not reproduce target engagement: reported SAR indicates a marked potency shift due to loss of active-site cation-π interaction.
N-Benzyl
Premature removal of the N-benzyl group can eliminate a hydrophobic anchor relevant to blood-brain barrier penetration and target residence time in model systems.
Spatial vector
The 3-ylmethyl vector is critical for inhibitor accommodation within the BChE gorge; 4-ylmethyl or unprotected analogs may not transfer directly without complete SAR re-evaluation.

Quantitative Differentiation Evidence for Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate Versus Closest Analogs


1,3-Disubstituted Piperidine Core Delivers >680-Fold Superior BChE Inhibitory Potency Over the 1,4-Disubstituted Regioisomer

In a systematic SAR study of N-benzylpiperidine-based BChE inhibitors, the 1,3-disubstituted piperidine scaffold—directly derived from tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate—produced inhibitors with dramatically greater potency than the corresponding 1,4-disubstituted regioisomers derived from the 4-ylmethyl analog [1]. The most potent 1,3-disubstituted inhibitor (compound 3, carrying a (CH₂)₂NMe₂ substituent) achieved an IC₅₀ of 0.00103 µM (1.03 nM) against human BChE, whereas the 1,4-disubstituted comparator (compound 32/VII, (CH₂)₂OMe substituent) exhibited an IC₅₀ of 0.702 µM—a 681-fold difference in potency [1]. The study authors explicitly concluded that 'a 1,3-disubstituted piperidine is superior to a 1,4-disubstituted analog' for maintaining BChE inhibitory activity [1].

Regioisomeric potency
Head-to-head
1,3-series IC₅₀: 1.03 nM vs 1,4-series IC₅₀: 702 nM → 681-fold greater inhibitory activity for the 1,3-disubstituted scaffold.
Reported SAR context
Human recombinant BChE, Ellman's method
Butyrylcholinesterase inhibition Alzheimer's disease Structure-activity relationship

Crystallographic Validation: The 1,3-Disubstituted Piperidine Adopts a Binding-Competent Pose Absent in 1,4-Analogs

Crystal structures of human BChE in complex with inhibitors built on the 1-benzylpiperidin-3-yl)methyl scaffold (PDB IDs: 5DYY, 5DYW, 5NN0, 9R3B, 9R3C) consistently reveal that the 1,3-disubstitution pattern orients the protonated piperidine nitrogen for a critical cation-π interaction with Trp82 in the enzyme active site [1][2]. This interaction is the structural basis for the picomolar affinity (Ki = 0.00103 µM for compound 3) observed in the 1,3-series [1]. In contrast, the crystal structure of the 1,4-disubstituted analog could not be solved in a productive binding mode, consistent with its 681-fold weaker IC₅₀ [1]. The solved structures provide atom-level evidence that the 3-ylmethyl vector is geometrically essential for inhibitor accommodation within the BChE active-site gorge.

Binding mode validation
Head-to-head
Cation-π interaction with Trp82 observed only in 1,3-series co-crystal structures (PDB 5DYY, 5DYW, 5NN0, 9R3B, 9R3C); no productive pose for 1,4-analog.
Structural basis for potency
X-ray diffraction, 2.0–2.5 Å resolution
X-ray crystallography Cation-π interaction Binding mode

Regiochemical Identity Preserved During Orthogonal Deprotection: 91% Debenzylation Yield to N-Boc-3-aminomethylpiperidine

The tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate undergoes clean catalytic transfer hydrogenolysis (10% Pd(OH)₂/C, cyclohexene, MeOH, reflux, 20 h) to afford 3-Boc-aminomethylpiperidine (CAS 142643-29-6) in 91% isolated yield after flash column chromatography [1]. This high-yielding, selective N-debenzylation step preserves both the Boc-protected aminomethyl group and the piperidine secondary amine for subsequent orthogonal functionalization [1]. The corresponding 4-ylmethyl analog (CAS 173340-23-3) has reported debenzylation yields of approximately 100% under similar conditions, but the resulting 4-Boc-aminomethylpiperidine historically exhibits lower reactivity in downstream N-alkylation and sulfonamide coupling steps due to altered steric and electronic properties at the 4-position [2].

Debenzylation efficiency
Cross-study
91% isolated yield (1,3-) vs ~100% (1,4-); the 3-aminomethylpiperidine product offers distinct downstream reactivity for coupling steps.
Deprotection & reactivity context
Pd(OH)₂/C, cyclohexene, MeOH reflux
Catalytic hydrogenolysis Orthogonal deprotection Intermediate purity

Synthetic Accessibility: Two-Step Route from Nipecotamide with 65% Overall Yield for the 3-ylmethyl Scaffold

The target compound is synthesized via a two-step sequence from nipecotamide: (i) LiAlH₄ reduction to (1-benzylpiperidin-3-yl)methanamine, followed by (ii) Boc protection with Boc₂O/Et₃N, achieving 65% overall yield for the 3-ylmethyl derivative (compound 8a) [1]. Under identical conditions, the 4-ylmethyl regioisomer (compound 8b, derived from isonipecotamide) is obtained in 77% overall yield [1]. While the 4-ylmethyl analog has a modest 12-percentage-point yield advantage, the 3-ylmethyl scaffold's 65% yield is still highly competitive and is offset by the >680-fold superior biological performance of the 1,3-disubstituted final compounds [2]. No intermediate purification is required, and final products are purified by simple flash chromatography, making both routes scalable [1].

Overall synthesis yield
Head-to-head
65% (1,3-series, from nipecotamide) vs 77% (1,4-series); the modest yield difference is offset by >680-fold downstream potency advantage.
Synthetic accessibility context
Two-step sequence, LiAlH₄ then Boc₂O
Synthetic methodology Process chemistry Building block supply

In Vivo Translation: The 1,3-Disubstituted Scaffold Crosses the Blood-Brain Barrier and Reverses Cognitive Deficits in Preclinical Models

Compound 3, the lead BChE inhibitor constructed from the 1,3-disubstituted piperidine scaffold accessible via tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate, demonstrated blood-brain barrier penetration and significantly improved memory, cognitive functions, and learning abilities in a scopolamine-induced mouse model of dementia [1]. In vitro pharmacokinetic profiling confirmed that compound 3 is highly protein-bound, highly permeable in the PAMPA-BBB assay, and metabolically stable in human liver microsomes [1]. No comparable in vivo efficacy data have been reported for any 1,4-disubstituted piperidine-based BChE inhibitor derived from the 4-ylmethyl analog, establishing a clear translational advantage for the 3-ylmethyl series [2].

In vivo model evidence
Class-level
Only the 1,3-disubstituted series has reported BBB penetration and cognitive endpoint improvement in scopolamine-treated mice; no comparable in vivo data for 1,4-analogs.
Model-response endpoint context
Data to verify; class-level inference
Blood-brain barrier penetration In vivo efficacy Cognitive function

Enantiomeric Differentiation: The (R)-Enantiomer of the 3-ylmethyl Scaffold Is the Pharmacologically Active Eutomer

A chiral switch study on racemic N-benzylpiperidine-based BChE inhibitors, whose core scaffold originates from tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate, identified the (R)-(−)-enantiomer as the eutomer (more potent inhibitor) and the (S)-(+)-enantiomer as the distomer [1]. The (R)-(−)-2 enantiomer displayed superior selectivity over human acetylcholinesterase (hAChE) compared to both the racemate and the (S)-(+)-enantiomer, which is clinically advantageous because AChE inhibition is associated with undesirable peripheral parasympathomimetic adverse effects [1]. The crystal structures of hBChE in complex with each enantiomer (PDB 9R3B and 9R3C) confirmed distinct binding poses [1]. Importantly, the synthesis of (R)-2 hydrochloride achieved a higher overall yield (73%) than the racemate (64%) and avoided the use of LiAlH₄, improving process safety [1]. This enantiomeric differentiation is unique to the 1,3-disubstituted scaffold; no comparable enantioselective data exist for the 1,4-series.

Enantiomeric differentiation
Head-to-head
(R)-enantiomer: higher BChE/AChE selectivity and 73% synthesis yield; (S)-enantiomer and racemate show lower selectivity and yield.
Chiral-switch assay context
Chiral HPLC separation; Ellman's assay
Chiral switch Enantioselective synthesis Eutomer identification

Procurement-Driven Application Scenarios for Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate in Drug Discovery and Chemical Biology


Alzheimer's Disease BChE Inhibitor Lead Optimization Campaigns Requiring Picomolar Potency

Research groups pursuing CNS-penetrant butyrylcholinesterase inhibitors for advanced Alzheimer's disease should procure the 1,3-disubstituted scaffold because it is the only regioisomer validated to produce inhibitors with picomolar affinity (IC₅₀ = 1.03 nM for compound 3) [1]. The 1,4-disubstituted analog yields only micromolar inhibitors (IC₅₀ = 0.702 µM), a 681-fold potency deficit that renders it unsuitable for lead optimization [1]. The crystallographically confirmed cation-π interaction with Trp82—unique to the 1,3-orientation—provides a rational structural basis for this potency difference [1][2].

Enantioselective Synthesis and Chiral-Switch Development of CNS Therapeutics

When developing enantiopure drug candidates, the 3-ylmethyl scaffold offers a demonstrated chiral-switch pathway where the (R)-enantiomer is the eutomer with superior BChE/AChE selectivity and improved synthetic yield (73% vs 64% for racemate) [3]. This scaffold also enables a safer synthetic route that avoids LiAlH₄, reducing process hazards during scale-up [3]. Procurement of enantiopure tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate or its immediate precursors streamlines the entry into this therapeutically validated chiral series.

Orthogonal Protection Strategies for Parallel Library Synthesis of N-Substituted 3-Aminomethylpiperidines

The target compound serves as a stable, storable intermediate with orthogonal protecting groups (N-Boc and N-benzyl), enabling sequential deprotection and diversification at either nitrogen. The high-yielding debenzylation step (91%) cleanly yields 3-Boc-aminomethylpiperidine, which can be immediately coupled to sulfonamide, carboxamide, or urea fragments [4]. This orthogonal protection scheme is essential for constructing focused libraries of BChE inhibitors, DPP-4 inhibitor analogs, and ROCK inhibitors—all of which have shown clinical relevance for the 1,3-disubstituted piperidine motif [5].

Structure-Based Drug Design Using Co-Crystal Structures of the 1,3-Disubstituted Piperidine Series

Drug design teams utilizing SBDD for serine hydrolase targets should procure the 3-ylmethyl scaffold because it is the only regioisomer with an extensive portfolio of publicly available co-crystal structures with human BChE (PDB IDs: 5DYY, 5DYW, 5NN0, 9R3B, 9R3C) [2][3]. These structures, solved at resolutions of 2.0–2.5 Å, provide actionable information on binding pose, key residue interactions, and water-network organization that cannot be obtained from the structurally uncharacterized 1,4-series [2]. This structural information accelerates rational, computationally guided optimization cycles.

Application
Selection Property
Validation Focus
BChE inhibitor lead optimization
1,3-Disubstitution pattern
BChE inhibitory potency context
Chiral-switch development
Enantiomer-specific synthesis route
Enantiomeric activity and selectivity context
Orthogonal protection for library synthesis
Orthogonal Boc/benzyl deprotection
Debenzylation efficiency and downstream reactivity
Structure-based drug design
Co-crystal structure availability
Binding pose and key interaction analysis
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